

An In-depth Technical Guide to the Cobalt-Titanium Alloy Phase Diagram

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cobalt-titanium (Co-Ti) binary alloy phase diagram. The information presented herein is curated for researchers, scientists, and professionals in drug development who may utilize these alloys in various applications, including biomedical implants and devices. This document summarizes the critical phase relationships, crystallographic data of intermetallic compounds, and detailed experimental protocols for phase diagram determination.

The Cobalt-Titanium Phase Diagram

The Co-Ti binary system is characterized by a series of intermetallic compounds and several invariant reactions, making it a complex but important system for alloy development. The equilibrium phase diagram, based on assessed data, reveals the stable phases at different temperatures and compositions.

The diagram illustrates the liquidus, solidus, and solvus lines, delineating the phase fields of the liquid (L), the terminal solid solutions (α -Ti) and (α -Co), the high-temperature β -Ti solid solution, and several intermetallic compounds.

Data Presentation: Quantitative Phase Information

The following tables summarize the key quantitative data derived from the Co-Ti phase diagram, including invariant reactions and the crystallographic properties of the identified



phases.

Table 1: Invariant Reactions in the Co-Ti System

Reaction Type	Temperature (°C)	Composition (at. % Ti)	Reaction
Peritectic	~1510	~18	L + (α-Co) ↔ Co₃Ti
Peritectic	~1235	~25	L + Co₃Ti ↔ Co₂Ti
Eutectic	~1170	~41	L ↔ Co₂Ti + CoTi
Congruent	~1530	~50	L ↔ CoTi
Peritectic	~1058	~58	L + CoTi ↔ Ti₂Co
Eutectic	1020	~68	L ↔ Ti ₂ Co + (β-Ti)
Eutectoid	685	8.5 wt. % Co	(β-Ti) ↔ (α-Ti) + Ti ₂ Co

Note: Compositions are approximate and can vary slightly based on different assessments.

Table 2: Crystallographic Data of Co-Ti Intermetallic Phases

Phase	Pearson Symbol	Space Group	Prototype	Crystal System
C0 ₃ Ti	cP4	Pm-3m	СизАи	Cubic
Co ₂ Ti (h)	hP24	P6 ₃ /mmc	MgNi ₂	Hexagonal
C02Ti (C)	cF24	Fd-3m	MgCu ₂	Cubic
СоТі	cP2	Pm-3m	CsCl	Cubic
Ti ₂ C0	cF96	Fd-3m	Ti₂Ni	Cubic
(α-Ti)	hP2	P6 ₃ /mmc	Mg	Hexagonal
(β-Τί)	cl2	lm-3m	W	Cubic
(α-Co)	cF4	Fm-3m	Cu	Cubic



Experimental Protocols for Phase Diagram Determination

The determination of a binary phase diagram like that of Co-Ti involves a combination of experimental techniques to identify phase transitions and establish phase boundaries. The following protocols outline the key methodologies.

Sample Preparation

- Alloy Synthesis: A series of Co-Ti alloys with varying compositions are prepared from highpurity cobalt (99.99%) and titanium (99.98%). The constituents are weighed and arc-melted in an argon atmosphere on a water-cooled copper hearth. To ensure homogeneity, each alloy button is typically melted and flipped several times.
- Homogenization Annealing: The as-cast alloys are sealed in quartz ampoules under a partial
 pressure of argon. They are then subjected to a high-temperature homogenization heat
 treatment at a temperature within the single-phase region (e.g., 1000 °C) for an extended
 period (e.g., 100-200 hours) to eliminate dendritic segregation.
- Equilibration Annealing: Following homogenization, samples are annealed at various temperatures for sufficient time to reach equilibrium. The annealing times are highly dependent on the temperature, being significantly longer at lower temperatures. After annealing, the samples are quenched in ice water to retain the high-temperature phase structure at room temperature.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transitions, such as solidus, liquidus, eutectic, and peritectic reactions.

- Sample and Reference Preparation: Small pieces of the equilibrated alloys are placed in alumina or zirconia crucibles. An inert reference material, such as alumina powder, is placed in an identical crucible.
- Heating and Cooling Cycles: The sample and reference are heated and cooled at a controlled rate (e.g., 10-20 °C/min) in an inert atmosphere (e.g., flowing argon).



• Data Acquisition: The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Endothermic and exothermic events, corresponding to phase transitions, are identified as peaks on the DTA curve.

Metallography and Microstructural Analysis

Metallographic examination of the quenched samples is used to identify the phases present at the equilibration temperature.

- Mounting, Grinding, and Polishing: The quenched samples are mounted in a conductive resin. The mounted samples are then ground using successively finer silicon carbide papers (e.g., from 240 to 1200 grit) and polished with diamond suspensions (e.g., 6 μm, 3 μm, and 1 μm) to obtain a mirror-like, deformation-free surface.
- Etching: The polished surface is chemically etched to reveal the microstructure. A common etchant for titanium and its alloys is Kroll's Reagent (e.g., 2-6 mL HF, 4-12 mL HNO₃, and 100 mL H₂O).[1] The sample is swabbed with the etchant for a few seconds to reveal the grain boundaries and different phases.
- Microscopy: The etched microstructures are examined using optical microscopy and scanning electron microscopy (SEM). The different phases are identified based on their morphology, color, and contrast. The chemical composition of each phase is determined using Energy Dispersive X-ray Spectroscopy (EDS) in the SEM.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the different phases present in the equilibrated alloys.

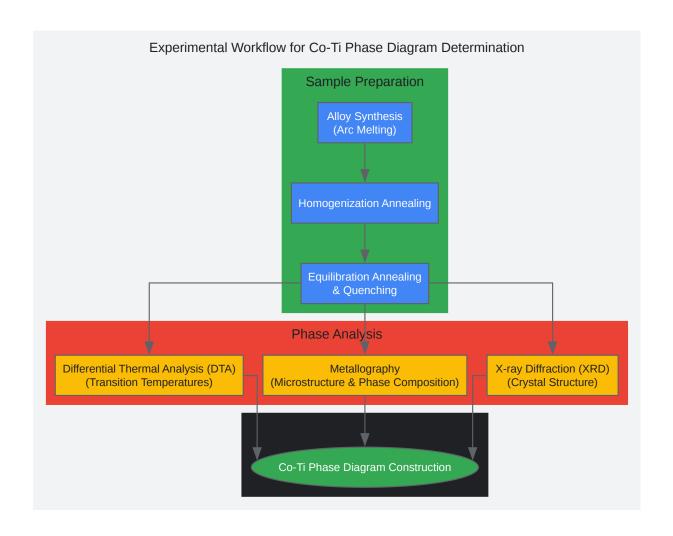
- Sample Preparation: A portion of the equilibrated and quenched alloy is pulverized into a fine powder.
- Data Collection: The powder sample is placed in a diffractometer, and a monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample. The intensity of the diffracted X-rays is recorded as a function of the diffraction angle (2θ).



Phase Identification: The resulting diffraction pattern is a series of peaks, with the peak
positions and intensities being characteristic of the crystal structures of the phases present.
The phases are identified by comparing the experimental diffraction pattern with standard
diffraction data from databases like the Powder Diffraction File (PDF).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used to determine the Co-Ti phase diagram.



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Caption: Experimental workflow for determining the Co-Ti phase diagram.



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